1-Bromo-4-ethyloctane

Description

Contextual Significance of Branched Bromoalkanes in Synthetic Chemistry

Branched bromoalkanes are a class of organic compounds that hold considerable significance in the field of synthetic chemistry. As part of the broader family of halogenoalkanes, their importance stems from the reactive nature of the carbon-bromine bond. studymind.co.uklibretexts.org This bond is polar, with the carbon atom carrying a partial positive charge and the bromine atom a partial negative charge, making the carbon susceptible to nucleophilic attack. libretexts.org This inherent reactivity allows bromoalkanes to serve as versatile precursors and intermediates in the synthesis of a wide array of more complex organic molecules. studymind.co.uk

The utility of branched bromoalkanes is particularly pronounced in constructing complex carbon skeletons. They are frequently employed in nucleophilic substitution and elimination reactions, fundamental transformations in organic synthesis. Through these reactions, the bromine atom, being a good leaving group, can be readily replaced by a variety of functional groups. This facilitates the assembly of intricate molecular architectures, including those found in pharmaceuticals and materials science. Furthermore, branched bromoalkanes are instrumental in the synthesis of long-chain branched alkanes, which are of interest in geochemistry and biology due to their presence in natural sources like petroleum and insect cuticular waxes. nih.govtandfonline.com The strategic placement of branching in these molecules, often achieved using specific bromoalkane precursors, is crucial for creating compounds with desired physical and biological properties.

Nomenclature and Structural Features of 1-Bromo-4-ethyloctane

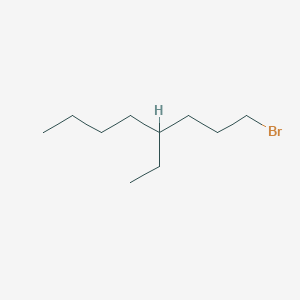

The compound this compound is named according to the systematic rules of the International Union of Pure and Applied Chemistry (IUPAC). The name precisely describes its molecular structure. "Octane" indicates the parent structure is an eight-carbon alkane chain. cuny.edu The prefix "bromo" and the suffix "ethyl" denote two substituents attached to this chain. The numbers "1-" and "4-" specify the locants, or positions, of these substituents along the carbon chain. Therefore, the name indicates a bromine atom is attached to the first carbon atom, and an ethyl group (-CH2CH3) is attached to the fourth carbon atom. cuny.educhemspider.com

Structurally, this compound is a primary branched-chain alkyl halide. The molecule possesses a chiral center at the fourth carbon atom, the point of the ethyl branch, meaning it can exist as two different stereoisomers (enantiomers). Its molecular formula is C10H21Br. chemspider.commolcore.com The key structural feature influencing its reactivity is the primary carbon-bromine (C-Br) bond at one end of the molecule.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H21Br | chemspider.comangenechemical.comalfachemch.com |

| Molecular Weight | 221.18 g/mol | molcore.comangenechemical.com |

| IUPAC Name | This compound | chemspider.com |

| CAS Number | 306972-63-4 | alfachemch.comlookchem.com |

| Predicted Boiling Point | 232.9±8.0 °C | lookchem.com |

| Predicted Density | 1.067±0.06 g/cm³ | lookchem.com |

Overview of Research Trajectories and Academic Relevance

Research involving this compound and related branched bromoalkanes primarily revolves around their application as intermediates in organic synthesis. lookchem.com Academic interest lies in developing efficient synthetic routes to these compounds and utilizing them as building blocks for more complex molecular targets. For instance, synthetic pathways to this compound can start from precursors like 4-ethyloctanoic acid or 4-ethyl-octan-1-ol. lookchem.commolaid.com

A significant area of research is the use of such bromoalkanes in coupling reactions to form new carbon-carbon bonds. This is fundamental to the synthesis of specifically designed long-chain hydrocarbons and other complex structures. tandfonline.com For example, studies have detailed the synthesis of high-molecular-weight branched alkanes using bromoalkane precursors to investigate their properties for biological and geochemical applications. nih.gov Research also focuses on the stereoselective synthesis of chiral molecules, for which chiral bromoalkanes like (R)- or (S)-1-Bromo-4-ethyloctane would be valuable starting materials. The development of methods for creating challenging structural motifs, such as quaternary carbon centers, often involves reactions with organometallic reagents and alkyl halides, including branched bromoalkanes. researchgate.net The study of the reaction kinetics and mechanisms of these compounds continues to be of academic relevance, providing deeper insights into fundamental organic reactivity. copernicus.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-ethyloctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Br/c1-3-5-7-10(4-2)8-6-9-11/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXSXROUMJEOLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Pathways of 1 Bromo 4 Ethyloctane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 1-bromo-4-ethyloctane can proceed through either a unimolecular (SᵢN1) or a bimolecular (SᵢN2) mechanism. The prevalence of one mechanism over the other is dictated by the reaction conditions.

The SᵢN1 reaction is a multi-step process. The initial and rate-determining step involves the spontaneous dissociation of the carbon-bromine bond to form a secondary carbocation intermediate and a bromide ion. libretexts.orgunizin.org This step is slow due to the energy required to break the covalent bond and form charged species. libretexts.org The stability of the resulting carbocation is a crucial factor in the feasibility of the SᵢN1 pathway. uci.edu In the case of this compound, the secondary carbocation formed can be stabilized by the electron-donating inductive effects of the attached alkyl groups.

Once formed, the planar carbocation intermediate can be attacked by a nucleophile from either face with equal probability. unizin.orglibretexts.org If the original this compound is chiral, this leads to the formation of a racemic mixture of substitution products, with both retention and inversion of configuration. libretexts.orgmasterorganicchemistry.com However, complete racemization is not always observed, as the departing leaving group can momentarily shield one face of the carbocation, leading to a slight excess of the inversion product. libretexts.org

Polar protic solvents, such as water and alcohols, are known to favor the SᵢN1 mechanism. quora.comlibretexts.org These solvents can stabilize both the carbocation intermediate and the leaving group through solvation, thereby lowering the activation energy of the rate-determining step. libretexts.orgwfu.edu

The SᵢN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. units.itmasterorganicchemistry.com This mechanism is characterized by second-order kinetics, meaning the reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile. libretexts.orgmasterorganicchemistry.com

A key feature of the SᵢN2 mechanism is the backside attack of the nucleophile, which leads to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com This means that if a chiral enantiomer of this compound undergoes an SᵢN2 reaction, the product will have the opposite configuration.

The rate of SᵢN2 reactions is highly sensitive to steric hindrance. unizin.orglibretexts.orgnumberanalytics.com As a secondary alkyl halide, this compound presents more steric hindrance than a primary alkyl halide, making SᵢN2 reactions slower. unizin.orglibretexts.org Bulky groups around the reaction center hinder the approach of the nucleophile, increasing the energy of the transition state and slowing the reaction rate. unizin.orglibretexts.org

The choice of nucleophile and the reaction environment significantly dictates whether a substitution reaction will proceed via an SᵢN1 or SᵢN2 pathway.

| Factor | Favors SᵢN1 | Favors SᵢN2 |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong, negatively charged nucleophiles (e.g., I⁻, CN⁻, RS⁻) unizin.org |

| Solvent | Polar protic solvents (e.g., water, ethanol) quora.comwfu.edukhanacademy.org | Polar aprotic solvents (e.g., acetone, DMSO, DMF) wfu.edukhanacademy.orgchemistrysteps.com |

| Substrate | Tertiary > Secondary > Primary uci.edu | Methyl > Primary > Secondary > > Tertiary masterorganicchemistry.comlibretexts.org |

Strong nucleophiles favor the SᵢN2 mechanism because they are more reactive and can force the concerted displacement of the leaving group. unizin.org Weaker nucleophiles are not strong enough to do this and must wait for the formation of a carbocation, thus favoring the SᵢN1 pathway.

Polar protic solvents favor SᵢN1 reactions by stabilizing the carbocation intermediate. libretexts.org In contrast, polar aprotic solvents are preferred for SᵢN2 reactions because they can solvate the accompanying cation of the nucleophile, leaving the nucleophile "naked" and more reactive. wfu.educhemistrysteps.com Protic solvents would solvate and stabilize the nucleophile, decreasing its reactivity and slowing down the SᵢN2 reaction. wfu.edu

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions to form alkenes. These reactions also proceed through either unimolecular (E1) or bimolecular (E2) mechanisms.

The E1 reaction is a two-step process that competes with the SᵢN1 reaction. quizlet.com It shares the same initial rate-determining step: the formation of a carbocation. quizlet.com Following the formation of the carbocation, a weak base (which can be the solvent) removes a proton from an adjacent carbon atom, leading to the formation of a double bond.

When there are multiple adjacent carbons from which a proton can be removed, the E1 reaction often exhibits regioselectivity. The major product is typically the more substituted and therefore more stable alkene, a principle known as Zaitsev's rule. quizlet.com For this compound, this would favor the formation of 4-ethyloct-2-ene and 4-ethyloct-1-ene, with the former being the major product.

The E2 reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously, forming a double bond. quizlet.com This mechanism is favored by strong, bulky bases and higher temperatures. youtube.com

A critical requirement for the E2 mechanism is a specific stereochemical arrangement known as anti-periplanar geometry, where the hydrogen to be removed and the leaving group are on opposite sides of the molecule. khanacademy.orgchemistrysteps.com This alignment allows for a smooth transition state leading to the alkene product.

The E2 reaction is stereospecific, meaning the stereochemistry of the starting material determines the stereochemistry of the product alkene. khanacademy.orgntu.edu.sg If the carbon atoms involved in the formation of the double bond are stereocenters, a specific diastereomer of the reactant will lead to a specific diastereomer of the product. chemistrysteps.com

| Reaction Pathway | Mechanism Summary | Key Features | Preferred Conditions |

| SᵢN1 | Two-step, carbocation intermediate | Racemization of chiral centers | Weak nucleophile, polar protic solvent quora.comlibretexts.org |

| SᵢN2 | One-step, concerted | Inversion of stereochemistry, sensitive to steric hindrance | Strong nucleophile, polar aprotic solvent wfu.educhemistrysteps.com |

| E1 | Two-step, carbocation intermediate | Follows Zaitsev's rule for regioselectivity | Weak base, polar protic solvent, often competes with SᵢN1 |

| E2 | One-step, concerted | Requires anti-periplanar geometry, stereospecific | Strong, bulky base, higher temperatures youtube.com |

Radical Reaction Chemistry Involving the Carbon-Bromine Bond

Beyond ionic pathways, the carbon-bromine bond in this compound can undergo homolytic cleavage to participate in radical reactions. This typically occurs in the presence of a radical initiator, such as UV light or a peroxide. The bromine radical formed can then abstract a hydrogen atom from another molecule, propagating a radical chain reaction.

For instance, the bromination of alkanes often proceeds via a free radical mechanism. While the synthesis of this compound would likely involve the bromination of 4-ethyloctane (B94392), the reverse process, dehalogenation, can also occur under radical conditions. The relative stability of the secondary radical at the C-1 position influences the regioselectivity of such reactions. scribd.com

Derivatization Reactions for Advanced Functionalization

This compound serves as a valuable precursor for the synthesis of more complex molecules through derivatization reactions. These reactions take advantage of the reactivity of the carbon-bromine bond to introduce a wide variety of functional groups.

Nucleophilic substitution reactions are a primary method for the functionalization of this compound. A range of nucleophiles can be employed to displace the bromide ion and form new carbon-heteroatom or carbon-carbon bonds. For example, reaction with cyanide ions (CN) yields a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. libretexts.org Reaction with alkoxides (RO) produces ethers, while reaction with amines yields substituted amines. libretexts.org

These derivatization strategies are fundamental in organic synthesis for building molecular complexity. researchgate.net For instance, the introduction of a functional group can be a key step in the synthesis of larger, more complex target molecules, including those with potential applications in materials science or medicinal chemistry. scholaris.caacs.org The ability to control the reaction pathway between substitution and elimination is paramount to achieving the desired functionalized product in high yield. libretexts.org

Table 2: Examples of Derivatization Reactions of this compound

| Reagent | Product Type | Functional Group Introduced |

| Sodium Cyanide (NaCN) | Nitrile | -CN |

| Sodium Hydroxide (NaOH) | Alcohol | -OH |

| Sodium Alkoxide (NaOR) | Ether | -OR |

| Ammonia (NH(_3)) | Primary Amine | -NH(_2) |

| Lithium Aluminum Hydride (LiAlH(_4)) | Alkane (Reduction) | -H |

Advanced Analytical Characterization in 1 Bromo 4 Ethyloctane Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of molecules with electromagnetic radiation, researchers can deduce detailed information about atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of a molecule. For 1-Bromo-4-ethyloctane, both ¹H NMR and ¹³C NMR are employed to confirm its constitution.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. The spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The integration of these signals corresponds to the number of protons in a given environment, while the splitting patterns, governed by the n+1 rule, reveal the number of adjacent protons. The protons on the carbon atom bonded to the electronegative bromine atom (C1) are expected to be the most deshielded, appearing at the highest chemical shift (downfield).

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atom directly attached to the bromine (C1) would exhibit a chemical shift significantly downfield compared to the other aliphatic carbons due to the halogen's deshielding effect.

A Certificate of Analysis for a sample of this compound confirmed that its ¹H NMR spectrum was consistent with the expected structure. Based on established principles, a predicted ¹H NMR data table is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH₂-Br (C1) | 3.3 - 3.5 | Triplet (t) | 2H |

| CH₂ (C2) | 1.7 - 1.9 | Multiplet (m) | 2H |

| CH₂ (C3) | 1.2 - 1.4 | Multiplet (m) | 2H |

| CH (C4) | 1.4 - 1.6 | Multiplet (m) | 1H |

| CH₂ (ethyl & C5) | 1.2 - 1.4 | Multiplet (m) | 6H |

| CH₃ (ethyl & C8) | 0.8 - 1.0 | Triplet (t) | 6H |

Note: This table represents predicted values based on typical chemical shifts for similar alkyl halides.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its constituent bonds.

The most prominent bands are associated with the stretching and bending of C-H bonds within the alkyl structure. A key diagnostic absorption is the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum. The absence of bands for other functional groups (like O-H or C=O) confirms the compound's identity as a simple haloalkane.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C-H stretching | 2850 - 2975 | Associated with the methyl and methylene groups. |

| C-H bending/deformation | 1370 - 1470 | Characteristic of the alkyl backbone. |

| C-Br stretching | 550 - 750 | Diagnostic for the bromoalkane functional group. |

Note: This table presents expected absorption ranges for the functional groups in this compound.

This compound possesses a chiral center at the C4 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution.

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. While the standard IR spectra of two enantiomers are identical, their VCD spectra are mirror images, exhibiting opposite signs for the VCD bands. By comparing the experimentally measured VCD spectrum of this compound with spectra predicted from quantum mechanical calculations (e.g., Density Functional Theory), the absolute configuration of the enantiomer can be unambiguously assigned. This technique is particularly valuable in pharmaceutical and natural product research where the specific stereochemistry of a molecule is often crucial to its biological activity.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for separating components of a mixture and quantifying the purity of a compound. For this compound, gas chromatography is the most suitable method.

Gas Chromatography (GC) is a fundamental technique for assessing the purity of volatile compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. Separation is achieved based on the differential partitioning of components between the mobile gas phase and the stationary phase lining the column.

The purity of a this compound sample is determined by the resulting chromatogram. A pure sample will ideally exhibit a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities. The percentage of purity can be calculated from the relative area of the main peak. For example, a quality control summary for a batch of this compound reported a purity of 96.03% as determined by GC. GC is also used to monitor the progress of its synthesis by analyzing aliquots of the reaction mixture over time to determine the consumption of reactants and the formation of the product.

| Analytical Parameter | Method | Result | Source |

| Purity | Gas Chromatography (GC) | 96.03% | Certificate of Analysis |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. This hyphenated technique is the gold standard for identifying unknown components in a sample.

As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting molecular ion and its fragments are separated by their mass-to-charge (m/z) ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

Liquid Chromatography (LC) and Supercritical Fluid Chromatography (SFC) Applications

Liquid chromatography (LC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation and analysis of organic compounds like this compound. While direct analysis of alkyl halides by LC can be challenging due to their volatility and lack of a strong chromophore for UV detection, derivatization techniques can be employed to enhance detectability. For instance, pre-column derivatization can be used for the analysis of potentially genotoxic alkyl halides by LC-MS/MS. nih.gov

Given that this compound possesses a chiral center at the fourth carbon, the separation of its enantiomers is of significant interest. Chiral chromatography, particularly SFC, is a highly effective method for resolving enantiomers. chromatographyonline.comnih.govchromedia.org SFC offers several advantages over traditional HPLC for chiral separations, including faster analysis times, reduced consumption of organic solvents, and improved resolution due to the lower viscosity and higher diffusivity of supercritical fluids. chromatographyonline.comselvita.com

For the chiral separation of this compound, polysaccharide-based chiral stationary phases (CSPs) are often employed. nih.govchromedia.org The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a polar organic modifier, such as an alcohol, to adjust the polarity and enhance selectivity. nih.gov

Below are hypothetical chromatographic conditions for the analysis of this compound:

Interactive Data Table: Hypothetical Chromatographic Conditions for this compound Analysis

| Parameter | Liquid Chromatography (LC) | Supercritical Fluid Chromatography (SFC) |

| Column | C18 reverse-phase | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water gradient | Supercritical CO2 with an alcohol co-solvent (e.g., Methanol or Ethanol) |

| Detector | Mass Spectrometry (MS) | UV and Mass Spectrometry (MS) |

| Flow Rate | 0.5 mL/min | 3.0 mL/min |

| Temperature | 40 °C | 35 °C |

| Back Pressure | N/A | 150 bar |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of organic molecules by providing information about their molecular weight and fragmentation patterns. rsc.org When analyzing this compound, the mass spectrum will exhibit a characteristic isotopic pattern for bromine, which has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. jove.com This results in two molecular ion peaks, [M]+ and [M+2]+, of nearly equal intensity.

The molecular weight of this compound (C10H21Br) can be calculated using the atomic masses of its constituent elements. The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. For branched alkanes, fragmentation tends to occur at the branching point to form more stable carbocations. jove.com In the case of alkyl halides, common fragmentation pathways include the cleavage of the carbon-halogen bond and alpha-cleavage. youtube.com

The primary fragmentation of this compound is expected to involve the loss of the bromine atom to form a stable secondary carbocation. Alpha-cleavage, breaking the bond adjacent to the carbon bearing the bromine, is also a plausible fragmentation pathway. youtube.com

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Corresponding Ion | Fragmentation Pathway |

| 220/222 | [C10H21Br]+ | Molecular Ion ([M]+/[M+2]+) |

| 141 | [C10H21]+ | Loss of Br radical |

| 113 | [C8H17]+ | Cleavage at the ethyl branch |

| 85 | [C6H13]+ | Fragmentation of the alkyl chain |

| 57 | [C4H9]+ | Fragmentation of the alkyl chain |

| 29 | [C2H5]+ | Ethyl cation from the branch |

Computational and Theoretical Investigations of 1 Bromo 4 Ethyloctane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-bromo-4-ethyloctane, governed by its electronic structure. These methods, rooted in the principles of quantum mechanics, provide a lens to view and predict molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. By mapping electrostatic potentials, regions of positive and negative charge can be identified, highlighting the electrophilic and nucleophilic sites. For instance, the bromine atom, being highly electronegative, creates a region of negative electrostatic potential, while the adjacent carbon atoms exhibit a more positive character. This charge distribution is key to predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Unit |

| Dipole Moment | 2.15 | Debye |

| HOMO Energy | -9.8 eV | electron Volt |

| LUMO Energy | 1.2 eV | electron Volt |

| HOMO-LUMO Gap | 11.0 eV | electron Volt |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated using DFT.

The flexibility of the octane (B31449) chain in this compound means it can exist in numerous spatial arrangements, or conformations. slideplayer.com Conformational analysis aims to identify the most stable of these arrangements by calculating their relative energies. utdallas.edu The chair and boat conformations of cyclic alkanes are well-known examples of conformational isomers, and similar principles apply to the rotational isomers (rotamers) of acyclic alkanes like this compound. scribd.com By systematically rotating the single bonds within the molecule and calculating the energy at each step, an energetic landscape can be constructed. The low-energy regions on this landscape correspond to the most stable conformations, which are the ones the molecule is most likely to adopt. Steric hindrance between the ethyl group, the bromine atom, and the hydrogen atoms on the octane backbone plays a significant role in determining the conformational preferences.

Computational methods can predict the spectroscopic signatures of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of the compound. By calculating the magnetic shielding of each nucleus, the chemical shifts in an NMR spectrum can be predicted. Similarly, by calculating the vibrational frequencies of the bonds, the absorption peaks in an IR spectrum can be forecasted. Comparing these computed spectra with experimental ones can help in the structural elucidation of newly synthesized batches of the compound.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for a thorough exploration of the conformational space, providing a more realistic picture of the molecule's flexibility and the transitions between different conformations. MD simulations can also be used to study the behavior of this compound in different solvent environments, which is crucial for understanding its behavior in solutions and during chemical reactions.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physical, chemical, or biological properties. researchgate.netbiochempress.com These models are built on the principle that the properties of a chemical are a function of its molecular structure.

For a compound like this compound, QSPR models can be developed to predict a wide range of properties, such as boiling point, vapor pressure, and solubility, based on a set of calculated molecular descriptors. chemeo.comchemeo.com These descriptors are numerical values that encode different aspects of the molecular structure, such as its size, shape, and electronic properties. Once a reliable QSPR model is established using a dataset of known compounds, it can be used to predict the properties of new or uncharacterized molecules like this compound, saving time and resources that would otherwise be spent on experimental measurements. mdpi.compsu.edu

Molecular Descriptor Development and Correlation Analysis

In the field of computational chemistry, molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are essential for developing Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, which seek to establish a mathematical link between a molecule's structure and its physicochemical properties or biological activity. researcher.lifenih.govrefaad.com For haloalkanes like this compound, descriptors provide a quantitative way to encode information about the molecule's size, shape, branching, and the influence of the halogen atom. nih.gov

The development of these descriptors involves calculating values from the molecular structure, which can be categorized into several types:

Constitutional Descriptors: These are the simplest descriptors, derived from the molecular formula. They include counts of atoms, bonds, molecular weight, and molecular formula itself.

Topological Descriptors (2D): These indices are calculated from the 2D representation of the molecule (the molecular graph). They describe atomic connectivity, molecular size, shape, and branching. nih.govrefaad.com Examples include the Zagreb index and molecular walk counts, which have been shown to be interrelated. molgen.de

Geometrical Descriptors (3D): These require the 3D coordinates of the atoms and describe the molecule's size and shape in three-dimensional space.

Physicochemical Descriptors: These relate to known physical or chemical properties, such as molar refractivity, logP (octanol-water partition coefficient), and topological polar surface area (TPSA). ualberta.caambeed.com The logP value, for instance, is crucial for predicting the solubility and environmental fate of organic compounds. researchgate.net

For this compound and its isomers, various molecular descriptors can be computationally generated. These descriptors form the basis for building predictive models for properties that may not have been experimentally measured. While specific, comprehensive QSPR studies on this compound are not widely published, data for its isomers and related bromoalkanes are available and provide insight into the expected values and trends.

Below is a table of computationally derived molecular descriptors for this compound and structurally similar bromoalkanes. Such data is foundational for any correlation analysis.

| Descriptor | This compound | 1-Bromo-4-methyloctane nih.gov | 4-Bromo-5-ethyloctane nih.gov | 1-Bromo-6-methyloctane nih.gov |

|---|---|---|---|---|

| Molecular Formula | C10H21Br | C9H19Br | C10H21Br | C9H19Br |

| Molecular Weight (g/mol) | 221.18 | 207.15 | 221.18 | 207.15 |

| XLogP3-AA (LogP) | Not Available | 4.7 | 4.9 | 4.7 |

| Hydrogen Bond Donor Count | 0 | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 0 | 0 | 0 | 0 |

| Rotatable Bond Count | 7 | 6 | 6 | 6 |

| Exact Mass (Da) | 220.08266 | 206.06701 | 220.08266 | 206.06701 |

| Topological Polar Surface Area (Ų) | 0 | 0 | 0 | 0 |

| Heavy Atom Count | 11 | 10 | 11 | 10 |

Correlation Analysis

Correlation analysis is the statistical method used to evaluate the strength and direction of the relationship between molecular descriptors and a specific property. In QSPR studies, a set of descriptors for a group of related compounds is correlated with an experimentally measured property, such as boiling point, density, or surface tension. researcher.liferesearchgate.net The goal is to create a predictive model, often using techniques like multiple linear regression (MLR). abechem.commdpi.com

For haloalkanes, research has shown significant correlations between certain descriptors and key physicochemical properties:

Boiling Point: The boiling points of alkyl halides are strongly correlated with descriptors related to molecular size and polarizability. For instance, molecular weight and surface area generally show a positive correlation with boiling point. However, increased branching, which can be quantified by topological indices, tends to lower the boiling point due to a decrease in the effectiveness of van der Waals forces.

Density: The density of monosubstituted alkanes can be accurately predicted using models that incorporate descriptors like the sum of eigenvalues from bonding matrices (a type of topological index), the polarizability effect index of the alkyl group, and the electronegativity of the substituent. biochempress.com

Solubility: Aqueous solubility is often modeled using descriptors like the octanol-water partition coefficient (logP) and melting point. researchgate.net The general trend is that as the nonpolar alkyl chain length increases (reflected in descriptors like molecular weight or carbon count), the solubility in water decreases.

The development of robust QSPR models allows for the in silico prediction of properties for new or untested compounds like this compound. mdpi.com By calculating its molecular descriptors and inputting them into a validated correlation model for bromoalkanes, one could estimate its boiling point, density, and other characteristics without the need for empirical measurement. These predictive models are valuable tools in chemical engineering, environmental science, and materials research for screening and prioritizing chemicals based on their predicted behavior. researchgate.net

Applications of 1 Bromo 4 Ethyloctane in Materials Science and Organic Synthesis

A Pivotal Intermediate in Advanced Organic Materials

The 4-ethyloctyl side chain, introduced via 1-Bromo-4-ethyloctane, has proven to be a valuable architectural component in the design of high-performance organic electronic materials. This branched alkyl group enhances the processability of these materials from solution and influences their solid-state morphology, which in turn dictates their electronic properties and device performance.

A Precursor in the Synthesis of Nonfullerene Acceptors (NFAs) for Organic Solar Cells (OSCs)

The field of organic photovoltaics has seen a dramatic increase in power conversion efficiencies, largely driven by the development of nonfullerene acceptors (NFAs). The performance of these NFAs is highly dependent on their molecular structure, with the nature of the alkyl side chains playing a critical role. The introduction of branched alkyl chains, such as the 4-ethyloctyl group, is a key strategy to modulate the solubility, molecular packing, and charge transport characteristics of these materials. diva-portal.orgresearchgate.net

One of the most successful classes of NFAs is the Y-series, with Y6 being a prominent example. acs.org The synthesis of Y6 and its high-performing derivatives often involves the incorporation of branched alkyl chains on the thiophene units of the fused-ring core. rsc.org While specific synthetic procedures may vary, the introduction of a 4-ethyloctyl side chain would typically proceed through the alkylation of a suitable thiophene precursor with this compound. This modification is crucial for achieving the desired blend morphology with the donor polymer in the active layer of an organic solar cell, ultimately leading to improved device efficiency. rsc.org The table below illustrates the impact of side-chain engineering on the performance of organic solar cells based on Y6-type acceptors.

| Acceptor Modification | Side Chain | Power Conversion Efficiency (PCE) | Reference |

| Y6 Baseline | 2-ethylhexyl | ~15-16% | acs.org |

| L8-BO | 2-butyloctyl | 18.32% (certified 17.9%) | rsc.org |

| N3 | Branched (modified position) | Improved solubility and orientation | acs.org |

This table showcases how modifications to the branched alkyl side chains on NFA backbones can significantly enhance the power conversion efficiency of organic solar cells.

A Monomer and Building Block in Polymer Chemistry

The utility of this compound extends to the synthesis of novel conjugated polymers. The incorporation of the 4-ethyloctyl side chain can render these polymers soluble in common organic solvents, facilitating their characterization and processing into thin films for electronic devices.

A notable example is in the field of polytellurophenes, a class of conjugated polymers with unique electronic and optical properties. The synthesis of high-molecular-weight and processable polytellurophenes has been a challenge due to the poor solubility of the polymer backbone. Research has shown that the introduction of branched alkyl side chains is essential to overcome this limitation. acs.org A study on poly(3-alkyltellurophene)s highlighted the importance of the branching point of the alkyl side chain in achieving both good solubility and controlled polymerization. acs.org The use of a 3-(3-ethylheptyl) side chain, which is structurally analogous to the 4-ethyloctyl group, enabled the synthesis of well-defined, high-molecular-weight polytellurophenes. acs.org This suggests that this compound is a valuable precursor for creating 3-(4-ethyloctyl)tellurophene, a monomer that can be polymerized to yield soluble and high-performance polytellurophenes for applications in organic field-effect transistors and other electronic devices. rsc.orgresearchgate.net

A Reagent in Catalytic Transformations and Ligand Design

Beyond its role in materials synthesis, this compound serves as a versatile reagent in the realm of catalysis. Its primary utility lies in its ability to participate in a variety of cross-coupling reactions, which are fundamental for the construction of complex organic molecules.

The bromine atom in this compound allows for its conversion into an organometallic species, most commonly a Grignard reagent (4-ethyloctylmagnesium bromide), by reaction with magnesium metal. wikipedia.org This Grignard reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, including aldehydes, ketones, and esters. masterorganicchemistry.comyoutube.com

Furthermore, this compound can participate directly in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. These reactions typically involve the coupling of an organometallic reagent with an organic halide. In this context, this compound can serve as the organic halide partner, enabling the introduction of the 4-ethyloctyl group onto aromatic rings, heteroaromatic systems, and other organic scaffolds. nih.govnih.gov This capability is particularly valuable in the synthesis of custom ligands for catalysis. By incorporating the sterically demanding and solubilizing 4-ethyloctyl group, chemists can fine-tune the properties of a ligand to optimize the performance of a metal catalyst in a specific transformation. rsc.orgnih.gov

Contributions to Methodological Development in Organic Reactions

The reactivity of this compound also makes it a useful substrate in the development of new synthetic methodologies. The straightforward formation of its Grignard reagent allows for its use as a model substrate in the exploration of new reactions involving organomagnesium compounds. wisc.edu

Moreover, the presence of a primary alkyl bromide functionality makes this compound a suitable candidate for studying and optimizing new C-C bond-forming reactions. organic-chemistry.org For instance, it can be employed in the development of novel photoredox-catalyzed cross-coupling reactions that aim to couple sp³-hybridized carbon centers (from the alkyl bromide) with sp²- or sp-hybridized carbons. gelest.com The successful application of this compound in such a reaction would demonstrate the utility of the new method for attaching branched alkyl chains, a common motif in pharmaceuticals and materials science. The predictable reactivity and well-defined structure of this compound make it an excellent tool for chemists seeking to expand the toolkit of modern organic synthesis.

Future Research Directions and Emerging Paradigms

Sustainable and Green Chemistry Approaches in Bromination Chemistry

Traditional bromination methods often rely on molecular bromine (Br₂), a reagent that is toxic, corrosive, and hazardous to handle. nih.gov Green chemistry seeks to replace such substances with safer and more environmentally benign alternatives. Future research on the synthesis of 1-bromo-4-ethyloctane could explore several sustainable strategies.

One promising avenue is the use of hydrogen bromide (HBr) in combination with an oxidant like hydrogen peroxide (H₂O₂) or dimethyl sulfoxide (B87167) (DMSO). researchgate.netorganic-chemistry.org The HBr/H₂O₂ system, for instance, allows for the efficient oxidative bromination of alkanes with water as the primary byproduct, significantly improving the atom economy of the reaction. researchgate.net Similarly, the HBr/DMSO system serves as a simple and inexpensive method for the bromination of olefins, where DMSO acts as both the oxidant and a co-solvent. organic-chemistry.org Another advanced approach is aerobic oxidative bromination, which uses air or molecular oxygen as the ultimate oxidant, representing a highly economical and green option. acs.org These methods avoid the direct use of liquid bromine and reduce the formation of toxic waste. nih.govresearchgate.net

| Method | Brominating Agent | Typical Conditions | Advantages | Research Focus for this compound |

| Traditional Halogenation | Elemental Bromine (Br₂) | UV light or heat | Effective for radical chain reactions | Baseline for comparison |

| Oxidative Bromination | HBr / H₂O₂ | Light irradiation, catalyst | High atom efficiency, water as byproduct researchgate.net | Development of a regioselective process for 4-ethyloctane (B94392). |

| Oxidative Bromination | HBr / DMSO | Elevated temperature | Inexpensive reagents, avoids molecular bromine organic-chemistry.org | Application to precursors of this compound. |

| Aerobic Oxidation | HBr or NaBr / O₂ (Air) | Catalyst (e.g., [C₄Py]NO₃) | Utilizes air as the oxidant, cheap bromine source acs.orgnih.gov | Catalyst development for selective terminal bromination. |

This table provides a comparative overview of different bromination methods applicable to the synthesis of this compound.

Chemoenzymatic and Biocatalytic Transformations

Biocatalysis offers unparalleled selectivity under mild reaction conditions, presenting an attractive alternative to conventional chemical methods. Enzymes like haloperoxidases and flavin-dependent halogenases (FDHs) are of particular interest. rsc.orgresearchgate.net Haloperoxidases use hydrogen peroxide to oxidize bromide ions, which can then halogenate a substrate. rsc.orgresearchgate.net FDHs catalyze the halogenation of electron-rich compounds with high site-selectivity. researchgate.net

Future research could focus on engineering a halogenase to achieve the specific terminal bromination of 4-ethyloctane. This would involve creating enzyme variants with an active site tailored to accommodate the long, branched alkyl chain and direct bromination to the C1 position. A chemoenzymatic approach, where an enzymatic halogenation step is combined with subsequent chemical modifications, could open new synthetic routes. acs.org For example, a biocatalytically produced brominated intermediate could be used in transition-metal-catalyzed cross-coupling reactions. acs.org

| Enzyme Class | Cofactors | Mechanism | Potential Application for this compound |

| Vanadium Haloperoxidases | Vanadate, H₂O₂ | Generates electrophilic bromine species researchgate.net | Non-specific bromination of 4-ethyloctane; research needed for regioselectivity. |

| Heme-dependent Haloperoxidases | Heme, H₂O₂ | Oxidizes halides for electrophilic attack rsc.org | Greener synthesis of brominated intermediates. |

| Flavin-dependent Halogenases (FDHs) | FAD, O₂, NAD(P)H | Site-selective halogenation of electron-rich substrates researchgate.net | Engineering enzyme variants for direct, regioselective C-H bromination of 4-ethyloctane. |

This table summarizes key enzyme classes that could be investigated for the biocatalytic synthesis of this compound.

Flow Chemistry and Continuous Processing Applications

Flow chemistry provides significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and easier scalability. researchgate.net For the synthesis of this compound, continuous flow reactors could be used to handle hazardous reagents like bromine safely by generating them in-situ and consuming them immediately. nih.gov This approach minimizes the risks associated with storing and handling large quantities of toxic chemicals. nih.gov

| Parameter | Batch Processing | Flow Chemistry | Relevance to this compound |

| Safety | Higher risk with hazardous reagents | Enhanced safety via small reactor volumes and in-situ generation nih.gov | Safer synthesis using brominating agents. |

| Scalability | Often problematic | Straightforward scaling by running longer or using parallel reactors mdpi.com | Efficient production of the compound for material science applications. |

| Process Control | Difficult to control exotherms | Precise control over temperature, pressure, and residence time nih.gov | Higher yield and purity, minimizing side products. |

| Throughput | Lower space-time yield | Significantly higher space-time yield mdpi.com | Rapid synthesis for screening or manufacturing purposes. |

This table compares batch and flow chemistry approaches for the synthesis and application of this compound.

Integration with Advanced Functional Materials Development

The most significant current application of this compound is as a key intermediate in the synthesis of advanced functional materials. Specifically, it has been used to introduce the 4-ethyloctyl side chain onto the core of nonfullerene acceptors (NFAs) for organic solar cells (OSCs). sci-hub.se The branched alkyl chain is crucial for ensuring good solubility of the complex NFA molecule in common organic solvents, which is essential for device fabrication. sci-hub.se It also influences the molecular packing and film morphology of the active layer, which directly impacts the power conversion efficiency of the solar cell. sci-hub.se

Future research will likely continue to explore the use of this compound and structurally similar alkyl halides to fine-tune the properties of organic electronic materials. By systematically modifying the side chains attached to conjugated polymer donors or small molecule acceptors, researchers can optimize material properties for applications in OSCs, organic light-emitting diodes (OLEDs), and field-effect transistors. Organobromine compounds are versatile intermediates for creating a wide array of specialty chemicals and materials. chemicalbull.comwikipedia.org

| NFA Derivative sci-hub.se | Halogenated End Group | Decomposition Temp (Td) | Molecular Planarity (Dihedral Angle) | OSC Efficiency |

| BTIC-4EO-4F | Fluorine | 325.3 °C | 0.473° | 10.64% |

| BTIC-4EO-4Cl | Chlorine | 322.4 °C | 0.391° | 11.29% |

| BTIC-4EO-4Br | Bromine | 319.7 °C | 0.383° | 12.41% |

This table presents data on nonfullerene acceptors (NFAs) synthesized using a precursor derived from this compound, showing how terminal group modification affects material properties and device performance. sci-hub.se The 4-ethyloctyl side chain provides essential solubility.

In-depth Mechanistic Investigations of Complex Reaction Systems

As a primary alkyl halide, this compound is expected to participate in nucleophilic substitution and elimination reactions. ilmkidunya.com The primary nature of the carbon-bromine bond favors an Sₙ2 mechanism for substitution, characterized by a single-step, bimolecular process with inversion of stereochemistry. msu.edu For elimination, the E2 mechanism, requiring a strong base, is also likely. vaia.com However, the branching at the C4 position, while distant from the reactive center, could subtly influence reaction rates and pathways compared to a simple straight-chain analogue like 1-bromooctane.

Future research should employ a combination of kinetic studies and computational modeling, such as Density Functional Theory (DFT), to probe these subtleties. sci-hub.se DFT has already been used to investigate the planarity and electronic properties of complex molecules derived from this compound. sci-hub.se Such studies could be extended to model the transition states of its Sₙ2 and E2 reactions with various reagents. Furthermore, as this compound is used in complex, multi-component reactions like transition-metal-catalyzed cross-couplings, detailed mechanistic investigations are needed to understand the role of the alkyl halide in the catalytic cycle, including oxidative addition and reductive elimination steps. Understanding these mechanisms is key to optimizing reaction conditions and developing novel catalytic systems.

| Reaction Type | Expected Mechanism | Key Features | Factors to Investigate for this compound |

| Nucleophilic Substitution | Sₙ2 (Substitution, Nucleophilic, Bimolecular) | Bimolecular rate law, inversion of configuration, favored by strong nucleophiles. msu.edu | Effect of steric hindrance from the 4-ethyl group on reaction kinetics. |

| Elimination | E2 (Elimination, Bimolecular) | Concerted mechanism, requires a strong base, follows Zaitsev's rule typically. vaia.comopenstax.org | Regioselectivity of elimination and competition with substitution. |

| Carbocation-mediated (less likely) | Sₙ1 / E1 | Stepwise mechanism via a carbocation intermediate, favored for tertiary halides. masterorganicchemistry.comlibretexts.org | Unlikely due to primary nature, but could be forced under specific conditions. |

| Cross-Coupling | Catalytic Cycle (e.g., Wurtz-type) | Involves organometallic intermediates, can proceed with inversion of stereochemistry. nih.gov | Precise mechanism in reactions with organosodium or other organometallic reagents. |

This table outlines the primary reaction mechanisms relevant to this compound and highlights areas for future in-depth investigation.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-Bromo-4-ethyloctane, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution (e.g., reacting 4-ethyloctanol with PBr₃ or HBr under controlled conditions). Regioselectivity is influenced by steric hindrance at the branching site (C4 ethyl group). For reproducibility, use anhydrous conditions and monitor reaction progress via thin-layer chromatography (TLC). Purity assessment should combine GC for volatile byproducts and HPLC for non-volatile impurities (>97% purity thresholds are standard, as seen in analogous brominated alkanes) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a multi-technique approach:

- NMR Spectroscopy : Confirm molecular structure via ¹H (δ 1.0–1.5 ppm for ethyl and methylene groups) and ¹³C NMR (C-Br signal ~30–40 ppm).

- GC-MS : Verify molecular ion peaks (expected m/z ≈ 222 for C₁₀H₂₁Br⁺).

- Elemental Analysis : Validate Br content (~35.9% theoretical).

Purity is best confirmed using HPLC with UV detection (>95% thresholds align with catalog standards for brominated analogs) .

Q. What storage conditions are critical for maintaining this compound stability?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at 0–6°C to prevent thermal decomposition or light-induced radical reactions. Stability tests for similar bromoalkanes show degradation rates increase above 25°C; periodic GC reanalysis is recommended for long-term storage .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in SN2 vs. SN1 mechanisms?

- Methodological Answer : The ethyl group at C4 creates steric hindrance, favoring SN1 mechanisms (carbocation intermediate) over SN2. To validate:

- Perform kinetic studies in polar protic vs. aprotic solvents.

- Use DFT calculations (e.g., Gaussian) to model transition-state geometries.

- Compare reaction rates with less hindered analogs (e.g., 1-bromooctane). Contradictions in literature data often arise from solvent polarity or nucleophile strength; replicate experiments under standardized conditions .

Q. What strategies resolve contradictions in reported reaction yields when using this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies may stem from:

- Catalyst Purity : Use ICP-MS to verify Pd/Cu content in catalysts.

- Substrate Purity : Re-purify via fractional distillation (boiling point ~200–210°C, extrapolated from analogs).

- Oxygen Sensitivity : Conduct reactions under strict Schlenk-line conditions. Cross-validate results with alternative methods (e.g., Sonogashira vs. Suzuki coupling) .

Q. Can computational modeling predict the environmental persistence or toxicity of this compound?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation half-lives and ecotoxicity. Compare with structurally similar compounds (e.g., 4-bromodiphenyl ether, which is monitored in environmental analysis via GC-ECD at 50 μg/mL standards). Experimental validation requires aerobic/anaerobic microbial assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.